molecular formula CH2O3S B14479012 1,2,3,4-Trioxathiolane CAS No. 65886-82-0

1,2,3,4-Trioxathiolane

Cat. No.: B14479012
CAS No.: 65886-82-0
M. Wt: 94.09 g/mol
InChI Key: HBZBBOLWZJOHKD-UHFFFAOYSA-N
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Description

Such compounds are typically studied for their stability, reactivity, and applications in pharmaceuticals or materials science.

Properties

CAS No.

65886-82-0

Molecular Formula

CH2O3S

Molecular Weight

94.09 g/mol

IUPAC Name

trioxathiolane

InChI

InChI=1S/CH2O3S/c1-2-3-4-5-1/h1H2

InChI Key

HBZBBOLWZJOHKD-UHFFFAOYSA-N

Canonical SMILES

C1OOOS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Trioxathiolane can be synthesized through various methods. One common approach involves the reaction of sulfur dioxide with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and purification techniques is essential to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Trioxathiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ring structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur derivatives.

    Substitution: Various substituted trioxathiolanes depending on the nucleophile used.

Scientific Research Applications

1,2,3,4-Trioxathiolane has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a potential candidate for developing new drugs or biological probes.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,2,3,4-Trioxathiolane exerts its effects involves interactions with various molecular targets For example, in biological systems, it may interact with enzymes or proteins, leading to changes in their activity or function

Comparison with Similar Compounds

Comparison with Similar Compounds

Neither evidence document addresses compounds structurally or functionally analogous to 1,2,3,4-Trioxathiolane .

  • focuses on triazole compounds (1,2,3- and 1,2,4-triazoles), which are nitrogen-containing heterocycles with distinct chemical properties and applications (e.g., antifungal agents, coordination chemistry).
  • describes 1,2,3,4-tetrahydro-1-isothiocyanato naphthalene (CAS: 58490-93-0), a naphthalene derivative with an isothiocyanate group. This compound is unrelated to trioxathiolanes in structure or function, making comparisons irrelevant.

Data Tables and Research Findings

No tables or experimental data relevant to this compound are present in the provided evidence. For example:

Compound Structure Key Properties Applications
This compound Not provided Not discussed Not discussed
1,2,3-Triazole Nitrogen heterocycle Antifungal activity Pharmaceuticals

Limitations of the Evidence

The lack of relevant data highlights critical gaps:

  • mislabels a naphthalene derivative, which may indicate a translation or sourcing error.

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